An In-depth Technical Guide to the Basic Properties of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine Hydrochloride
An In-depth Technical Guide to the Basic Properties of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core basic properties of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride. Designed for professionals in research and drug development, this document delves into the chemical principles governing its basicity, offers practical methodologies for its characterization, and explores the implications of these properties in pharmaceutical applications.
Introduction: Unveiling a Versatile Heterocyclic Scaffold
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine, a fused heterocyclic system, has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable scaffold for the design of novel therapeutic agents targeting a range of biological targets. The hydrochloride salt form enhances its solubility and stability, making it a more viable candidate for pharmaceutical development.[1] A fundamental understanding of its basic properties is paramount for its effective utilization in drug design, formulation, and delivery. This guide will illuminate the structural underpinnings of its basicity, provide robust protocols for its empirical determination, and discuss the critical role of its pKa in the pharmaceutical sciences.
Chemical Identity and Physicochemical Properties
A clear definition of the molecule's identity is the foundation of any rigorous scientific investigation.
| Property | Value | Source(s) |
| Chemical Name | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride | [2][3] |
| Synonyms | Spinaceamine hydrochloride | [4] |
| CAS Number | 879668-17-4 | [2][3] |
| Molecular Formula | C₆H₁₀ClN₃ | [2][3] |
| Molecular Weight | 159.62 g/mol | [3] |
| Predicted pKa | pKa₁: ~8.5 (aliphatic amine), pKa₂: ~5.5 (imidazole nitrogen) | Predicted |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in water.[5] Solubility in organic solvents is limited. | [5][6] |
| Stability | Stable under normal conditions. Hygroscopic.[5] Store in a dry, well-ventilated place.[7][8] | [5][7][8] |
The Structural Basis of Basicity: A Tale of Two Nitrogens
The basic character of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride is a direct consequence of the lone pairs of electrons on its nitrogen atoms. The molecule possesses two key basic centers: the secondary amine in the tetrahydropyridine ring and the pyridine-like nitrogen in the imidazole ring.
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The Tetrahydropyridine Nitrogen: The nitrogen atom in the saturated piperidine ring behaves as a typical secondary aliphatic amine. Its lone pair resides in an sp³ hybridized orbital and is readily available for protonation. This contributes significantly to the overall basicity of the molecule.
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The Imidazole Nitrogens: The imidazole ring contains two nitrogen atoms with distinct electronic environments. One is a "pyrrole-like" nitrogen, whose lone pair is involved in the aromatic π-system and is thus not available for protonation. The other is a "pyridine-like" nitrogen, with its lone pair located in an sp² hybrid orbital in the plane of the ring, making it basic.
The hydrochloride salt form indicates that at least one of these basic centers is protonated. Given the higher basicity of aliphatic amines compared to the imidazole system, it is likely that the tetrahydropyridine nitrogen is the primary site of protonation.
Experimental Determination of Basicity: A Step-by-Step Protocol
The most accurate method for determining the pKa of a compound is through experimental measurement. Potentiometric titration is a robust and widely used technique for this purpose.
Principle of Potentiometric Titration
Potentiometric titration involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the potential difference (voltage) between a reference electrode and an indicator electrode. The pKa can be determined from the midpoint of the resulting titration curve, where half of the basic sites have been neutralized.
Experimental Workflow
Figure 1: A generalized workflow for the determination of pKa by potentiometric titration.
Detailed Protocol
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Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride and dissolve it in a suitable solvent (e.g., 50 mL of deionized water or a methanol-water mixture).
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Titrant: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide.
-
Instrumentation:
-
A calibrated pH meter with a combination glass electrode.
-
A magnetic stirrer and stir bar.
-
A burette for precise delivery of the titrant.
-
-
Titration Procedure:
-
Immerse the pH electrode in the analyte solution and begin stirring gently.
-
Record the initial pH of the solution.
-
Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the value.
-
Continue the titration well past the equivalence point(s), which will be indicated by a sharp change in pH.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
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The equivalence point can be determined from the inflection point of the curve (the point of steepest slope). This can be more accurately found by plotting the first or second derivative of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point. For a diprotic base, two equivalence points and two corresponding pKa values will be observed.
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The Role of Basicity in Drug Development and Formulation
The basicity of a molecule, quantified by its pKa, is a critical parameter in drug discovery and development, influencing a wide range of pharmacokinetic and pharmacodynamic properties.[1][12][13]
Absorption, Distribution, Metabolism, and Excretion (ADME)
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Solubility: The hydrochloride salt form of the compound significantly enhances its aqueous solubility, which is crucial for formulation and oral absorption.[1] The extent of ionization at different physiological pH values, governed by the pKa, will dictate its solubility profile in the gastrointestinal tract.
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Permeability: The ability of a drug to cross biological membranes is highly dependent on its ionization state.[1] The un-ionized form is generally more lipophilic and can more readily diffuse across cell membranes. The pKa determines the ratio of ionized to un-ionized species at a given pH, thereby influencing its absorption and distribution.
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Protein Binding and Target Interaction: The charge state of the molecule can influence its binding to plasma proteins and its interaction with the target receptor. Electrostatic interactions are often key components of drug-receptor binding.
Formulation and Stability
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Salt Formation: The basic nature of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine allows for the formation of stable, crystalline hydrochloride salts.[5] This is advantageous for purification, handling, and formulation of a solid dosage form.
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Hygroscopicity and Stability: Hydrochloride salts can be hygroscopic, meaning they tend to absorb moisture from the air.[5] This needs to be considered during storage and formulation to prevent degradation.[14]
Figure 2: The central role of pKa in influencing key aspects of drug development.
Applications in Medicinal Chemistry
The 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine scaffold has been explored for the development of various therapeutic agents. Its basic centers provide opportunities for forming key interactions with biological targets. Notable applications include its use as a core structure for:
-
VEGFR-2 Kinase Inhibitors: This class of compounds has been investigated for its potential in cancer therapy.[15]
-
Glutaminyl Cyclase (QC) Inhibitors: These have been studied in the context of neurodegenerative diseases.[15]
-
GABA-A Receptor Modulators: The broader imidazopyridine class of compounds has shown activity at GABA-A receptors, suggesting potential applications as sedatives and anxiolytics.[16]
The basicity of the scaffold is often crucial for the mechanism of action, as protonated forms can engage in hydrogen bonding and electrostatic interactions within the active site of target enzymes or receptors.
Conclusion
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride is a molecule of significant interest in modern drug discovery. Its basic properties, arising from the interplay of its aliphatic and imidazole nitrogen centers, are fundamental to its behavior in biological systems and its suitability as a drug candidate. A thorough understanding and experimental determination of its pKa are essential for optimizing its ADME profile, ensuring stable and effective formulations, and ultimately, for the successful development of novel therapeutics based on this versatile scaffold.
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Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022-07-16). [Link]
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International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025-11-07). [Link]
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PubMed. Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. (2012-04-15). [Link]
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